molecular formula C7H14ClNO B1429053 5-Methylazepan-4-one hydrochloride CAS No. 1228450-23-4

5-Methylazepan-4-one hydrochloride

Cat. No.: B1429053
CAS No.: 1228450-23-4
M. Wt: 163.64 g/mol
InChI Key: HWEPWXKHORTTJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylazepan-4-one hydrochloride: is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol . It is a white crystalline solid that is soluble in water and some organic solvents . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylazepan-4-one hydrochloride involves several steps. One common method includes the cyclization of a suitable precursor under acidic conditions to form the azepane ring, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve the use of strong acids like hydrochloric acid and organic solvents such as ethanol or methanol.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety and efficiency measures .

Chemical Reactions Analysis

Types of Reactions: 5-Methylazepan-4-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Methylazepan-4-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylazepan-4-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

    Azepan-4-one: Similar in structure but lacks the methyl group at the 5-position.

    6-Methylazepan-4-one: Similar but with the methyl group at the 6-position instead of the 5-position.

    4-Piperidone: A structurally related compound with a different ring size.

Uniqueness: 5-Methylazepan-4-one hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications .

Biological Activity

5-Methylazepan-4-one hydrochloride is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula C7H14ClN1OC_7H_{14}ClN_1O and a molecular weight of 161.65 g/mol. The compound features a seven-membered azepan ring with a methyl group at the 5-position and a ketone functional group at the 4-position.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors under specific conditions to yield the azepan structure. The hydrochloride form is often prepared by neutralizing the base form with hydrochloric acid, enhancing solubility and stability in various solvents.

1. Antagonistic Properties

Research indicates that compounds similar to 5-Methylazepan-4-one exhibit antagonistic activities on various receptors, particularly nicotinic acetylcholine receptors (nAChRs). For instance, studies have shown that certain analogues can inhibit α7 nAChR responses significantly, suggesting potential applications in neurological disorders where these receptors are implicated .

2. Cytotoxic Effects

In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines. For example, experiments conducted on HeLa cells showed that treatment with this compound led to increased caspase activity, indicating activation of apoptotic pathways . The compound's ability to generate reactive oxygen species (ROS) has also been linked to mitochondrial dysfunction and subsequent cell death.

Study on HeLa Cells

A detailed study investigated the effects of this compound on HeLa cells, focusing on its cytotoxicity and mechanism of action:

  • Cell Viability : The MTT assay revealed a dose-dependent decrease in cell viability upon treatment with varying concentrations (15 µM to 90 µM).
  • Apoptosis Induction : Flow cytometry analysis indicated that increased concentrations of the compound resulted in higher rates of apoptosis, as evidenced by elevated levels of activated caspases .
  • Oxidative Stress : The compound was found to induce oxidative stress, leading to mitochondrial membrane potential disruption and DNA damage.

Comparative Analysis with Similar Compounds

Compound NameStructureIC50 (µM)Mechanism of Action
5-Methylazepan-4-one HClC7H14ClNOTBDnAChR antagonist; induces apoptosis
MethyllycaconitineC19H23NO60.002Selective antagonist of α7 nAChRs
Azelastine HydrochlorideC19H22ClN3OTBDH1 receptor antagonist; induces apoptosis

Properties

IUPAC Name

5-methylazepan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-4-8-5-3-7(6)9;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEPWXKHORTTJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228450-23-4
Record name 4H-Azepin-4-one, hexahydro-5-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228450-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

A solution of 4-methyl-5-oxo-azepane-1-carboxylic acid tert-butyl ester (700 mg, 3.083 mmol) was dissolved in 10% TFA in DCM (30 mL) and stirred at RT for 6 hours before being evaporated to give 0.74 g of 5-methyl-azepan-4-one hydrochloride.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methylazepan-4-one hydrochloride
Reactant of Route 2
5-Methylazepan-4-one hydrochloride
Reactant of Route 3
5-Methylazepan-4-one hydrochloride
Reactant of Route 4
5-Methylazepan-4-one hydrochloride
Reactant of Route 5
5-Methylazepan-4-one hydrochloride
Reactant of Route 6
5-Methylazepan-4-one hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.